molecular formula C11H14N2O3S B2894605 4-(Phenylsulfonyl)piperazine-1-carbaldehyde CAS No. 500859-71-2

4-(Phenylsulfonyl)piperazine-1-carbaldehyde

Cat. No. B2894605
CAS RN: 500859-71-2
M. Wt: 254.3
InChI Key: LDXHRXXJOILMFH-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)piperazine-1-carbaldehyde is a chemical compound . It has been mentioned in a study investigating the anti-nociceptive and anti-inflammatory effects of a new piperazine compound .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 4-(Phenylsulfonyl)piperazine-1-carbaldehyde is characterized by a six-membered ring containing two opposing nitrogen atoms . The compound has a molecular weight of 254.31 .


Physical And Chemical Properties Analysis

4-(Phenylsulfonyl)piperazine-1-carbaldehyde is a powder at room temperature .

Scientific Research Applications

Anti-inflammatory Research

This compound has been studied for its potential anti-inflammatory effects. Research suggests that derivatives of piperazine, such as 4-(Phenylsulfonyl)piperazine-1-carbaldehyde , may exhibit significant anti-nociceptive and anti-inflammatory activities. These properties are crucial in the development of new medications for treating chronic inflammatory diseases .

Organic Synthesis

In the field of organic chemistry, 4-(Phenylsulfonyl)piperazine-1-carbaldehyde is valuable as a precursor in synthesizing various piperazine derivatives. These derivatives are essential for constructing complex molecules with potential pharmacological activities .

Pharmaceutical Development

The compound’s structure, featuring a piperazine ring and a sulfonyl group, makes it a candidate for creating pharmaceuticals, particularly as a scaffold in drug design. It can be used to synthesize compounds with potential as diuretics, antipsychotics, and antihistamines .

Material Science

In material science, 4-(Phenylsulfonyl)piperazine-1-carbaldehyde can be utilized in the synthesis of new materials with unique properties, such as polymers or coatings, which may have industrial applications due to their stability and chemical properties .

Biotechnology Research

Biotechnological applications may involve the use of this compound in enzyme inhibition studies, which are fundamental in understanding metabolic pathways and developing new biotechnological processes .

Environmental Applications

While direct environmental applications of 4-(Phenylsulfonyl)piperazine-1-carbaldehyde are not widely reported, its derivatives could be explored for their potential use in environmental bioremediation, such as in the degradation of pollutants or as sensors for environmental toxins .

Future Directions

The future directions for 4-(Phenylsulfonyl)piperazine-1-carbaldehyde and similar compounds could involve further exploration of their potential biological activities. For instance, piperazine derivatives have been investigated for their anti-tubercular activity , and indole derivatives, which share structural similarities with piperazine derivatives, have been studied for their presence in selected alkaloids .

properties

IUPAC Name

4-(benzenesulfonyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-10-12-6-8-13(9-7-12)17(15,16)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXHRXXJOILMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylsulfonyl)piperazine-1-carbaldehyde

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